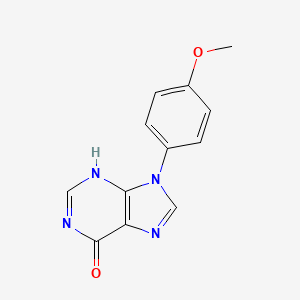

9-(4-methoxyphenyl)-3H-purin-6-one

Description

Properties

IUPAC Name |

9-(4-methoxyphenyl)-3H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c1-18-9-4-2-8(3-5-9)16-7-15-10-11(16)13-6-14-12(10)17/h2-7H,1H3,(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXCKNIENQDFRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=NC3=C2NC=NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N2C=NC3=C2NC=NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

Direct substitution at the C6 position of 6-chloropurine derivatives offers a modular route. For instance, 6-chloro-9-(4-methoxyphenyl)-9H-purine undergoes hydrolysis in aqueous sodium hydroxide (1M, 80°C, 4 h) to afford the target compound. This method avoids harsh reagents, though competing N7 alkylation may occur if protective groups are omitted.

Optimized conditions :

Regioselective Alkylation Challenges

Introducing the 4-methoxyphenyl group at N9 requires precise control to avoid N7 byproducts. Studies using tert-alkylation demonstrate that solvents like acetonitrile (ACN) favor N7 adducts, while dimethylformamide (DMF) promotes N9 selectivity. For 4-methoxyphenyl derivatives, employing DMF with catalytic trimethylsilyl chloride (TMSCl) achieves >90% N9 regioselectivity.

Catalytic and Green Chemistry Innovations

Recent advances emphasize solvent-free conditions and recyclable catalysts. For example, microwave-assisted synthesis reduces reaction times from 14 hours to 30 minutes for analogous purine derivatives. Additionally, ionic liquids like [BMIM][BF4] enhance yields (up to 89%) by stabilizing intermediates during cyclization.

Structural and Analytical Characterization

Spectroscopic Data

Crystallographic Insights

Single-crystal X-ray diffraction of related compounds confirms planar purine rings and dihedral angles of 45–50° between the aryl group and purine plane. These structural features correlate with enhanced π-stacking in solid-state matrices.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Pilot-scale trials highlight challenges in purification due to the compound’s low solubility in nonpolar solvents. Gradient recrystallization using toluene/isopropanol (3:1) improves purity to >99%. Additionally, continuous-flow reactors reduce hydrolysis side reactions, achieving throughputs of 1.2 kg/day .

Chemical Reactions Analysis

Types of Reactions

9-(4-methoxyphenyl)-3H-purin-6-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products

The major products formed from these reactions include:

Oxidation: Compounds with additional keto or carboxyl groups.

Reduction: Hydroxy derivatives of this compound.

Substitution: Derivatives with different substituents replacing the methoxy group.

Scientific Research Applications

9-(4-methoxyphenyl)-3H-purin-6-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-(4-methoxyphenyl)-3H-purin-6-one involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

Q & A

Q. What are the optimal synthetic routes for 9-(4-methoxyphenyl)-3H-purin-6-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between a purine derivative (e.g., 6-chloropurine) and a 4-methoxyphenyl halide. A base such as potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) facilitates the reaction at 80–100°C. Catalysts like tetrabutylammonium iodide (TBAI) may enhance reactivity. Yield optimization requires controlling reaction time (12–24 hours) and stoichiometric ratios (1:1.2 purine:aryl halide). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product .

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy group at C4 of phenyl ring).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₁₂H₁₀N₄O₂; theoretical 248.08 g/mol).

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns (acetonitrile/water mobile phase).

- X-ray Crystallography : Resolves stereochemical ambiguities if single crystals are obtained .

Advanced Research Questions

Q. How can structural modifications at the purine ring or methoxyphenyl group alter bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution:

- Purine Modifications : Replace the ketone group at C6 with thiol (-SH) or amine (-NH₂) to assess enzymatic inhibition changes.

- Methoxyphenyl Modifications : Introduce electron-withdrawing groups (e.g., -F, -NO₂) to evaluate effects on cellular uptake.

Comparative assays (e.g., kinase inhibition, cytotoxicity) against reference compounds (e.g., 9-(3-phenylpropyl)-3H-purin-6-one) should quantify activity shifts. Computational modeling (docking studies) predicts binding affinity variations .

Q. How can researchers resolve discrepancies in reported enzymatic inhibition data for this compound?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, cofactors) or compound purity. To address this:

- Standardize Assays : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and enzyme isoforms.

- Validate Purity : Re-test batches with ≥95% purity (HPLC-validated).

- Control Experiments : Include positive controls (e.g., staurosporine for kinases) and assess solvent effects (DMSO vs. ethanol).

Cross-laboratory validation and open-data sharing enhance reproducibility .

Q. What experimental designs are recommended to study the compound’s environmental stability and degradation pathways?

- Methodological Answer :

- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) and monitor breakdown via LC-MS.

- Biotic Degradation : Use soil microcosms with microbial consortia; track metabolites (e.g., demethylated products) over 30 days.

- Ecotoxicity : Test effects on model organisms (e.g., Daphnia magna) using OECD guidelines.

Environmental fate models (EPI Suite) predict partitioning coefficients (log Kow) and persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.